molecular formula C24H30N2O3 B8684683 tert-Butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate

tert-Butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate

Cat. No. B8684683
M. Wt: 394.5 g/mol
InChI Key: RLYPNSCHZBHWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07855218B2

Procedure details

TFA (3 ml) was added dropwise to a solution of 1,1-dimethylethyl {2-oxo-2-[(phenylmethyl)(2-propen-1-yl)amino]ethyl}(phenylmethyl)carbamate (D89, 1.18 g, 3 mmol) in dry dichloromethane (12 ml) at 0° C. After stirring at room temperature for 3 h the solvent was evaporated and the residue purified via SCX cartridge to give the title compound (880 mg, quant.) as a clear oil. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.4-7.2 (m, 10H), 5.9-5.6 (m, 1H), 5.2-5.0 (m, 2H), 4.6, 4.4 (s, 2H), 4.1-3.7 (m, 4H), 3.5 (s, 2H), 2.4 (bs, 1H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[O:8]=[C:9]([N:26]([CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH2:27][CH:28]=[CH2:29])[CH2:10][N:11]([CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C(=O)OC(C)(C)C>ClCCl>[C:31]1([CH2:30][N:26]([CH2:27][CH:28]=[CH2:29])[C:9](=[O:8])[CH2:10][NH:11][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1.18 g
Type
reactant
Smiles
O=C(CN(C(OC(C)(C)C)=O)CC1=CC=CC=C1)N(CC=C)CC1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified via SCX cartridge

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN(C(CNCC1=CC=CC=C1)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.